molecular formula C15H22N2O B2712615 N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide CAS No. 36292-30-5

N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide

Cat. No.: B2712615
CAS No.: 36292-30-5
M. Wt: 246.354
InChI Key: MGBIINXEYXQNSC-UHFFFAOYSA-N
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Description

N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide is a chemical compound known for its significant applications in various fields, including medicine and chemistry. It is structurally related to lidocaine, a well-known local anesthetic. This compound has garnered attention due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as tetrahydrofuran or acetonitrile, and the presence of a base like sodium acetate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. One common method involves the use of ice acetic acid as a solvent and sodium acetate as a base. The reaction is carried out at controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its anesthetic properties and potential use in pain management.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide involves its interaction with sodium channels in nerve cells. By blocking these channels, the compound prevents the transmission of pain signals, thereby exerting its anesthetic effects. This mechanism is similar to that of lidocaine, which also targets sodium channels to provide local anesthesia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(2,6-dimethylphenyl)-2-tetrahydro-1H-1-pyrrolylpropanamide stands out due to its unique combination of properties, including its potential for use in various scientific research applications and its specific interaction with sodium channels. This makes it a valuable compound for further study and development in both medical and industrial contexts .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13(3)17-9-4-5-10-17/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBIINXEYXQNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671458
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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